molecular formula C12H14N2O B14894927 7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one

7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one

Cat. No.: B14894927
M. Wt: 202.25 g/mol
InChI Key: AVXYXPBQRDATLQ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,10-diazatricyclo[6400(2),?]dodeca-2(6),7,11-trien-9-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1,10-diazatricyclo[6.4.0.0(2),?]dodeca-2(6),7,11-trien-9-one typically involves multiple steps, starting from readily available precursors. The key steps include cyclization reactions and the introduction of the dimethyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,10-diazatricyclo[6.4.0.0(2),?]dodeca-2(6),7,11-trien-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice and temperature control, play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4,4-Dimethyl-1,10-diazatricyclo[6.4.0.0(2),?]dodeca-2(6),7,11-trien-9-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,10-diazatricyclo[6.4.0.0(2),?]dodeca-2(6),7,11-trien-9-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,7,8-Tetrahydro-7,7-dimethyl-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one
  • 7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one

Uniqueness

4,4-Dimethyl-1,10-diazatricyclo[6.4.0.0(2),?]dodeca-2(6),7,11-trien-9-one is unique due to its specific tricyclic structure and the presence of dimethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7,11-trien-9-one

InChI

InChI=1S/C12H14N2O/c1-12(2)6-8-5-9-11(15)13-3-4-14(9)10(8)7-12/h3-5H,6-7H2,1-2H3,(H,13,15)

InChI Key

AVXYXPBQRDATLQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1)N3C=CNC(=O)C3=C2)C

Origin of Product

United States

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